molecular formula C12H18N2O3 B13210540 tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate

tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate

Cat. No.: B13210540
M. Wt: 238.28 g/mol
InChI Key: LKVCXDBLOSRPFL-UHFFFAOYSA-N
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Description

Tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate is a chemical building block of interest in pharmaceutical research and development. This compound features both a pyridin-3-yl ring, a common pharmacophore in active molecules, and a beta-hydroxy alpha-amino acid backbone with a tert-butyl ester protecting group . The presence of the ester group enhances the compound's lipophilicity and stability, making it a versatile intermediate for synthetic chemistry. Researchers can readily deprotect the ester to access the free carboxylic acid or further functionalize the amino and hydroxyl groups. While specific biological data for this compound is not available in the public domain, its structure suggests potential as a key synthetic precursor. Molecules with similar scaffolds, such as α- and β-hydroxy substituted amino acids, are investigated for their biological activity, for example, as potential inhibitors of neurotransmitter transporters like the GABA transporters (GATs) . The exploration of such hydroxy amino acid derivatives provides a starting point for the development of more complex bioactive molecules targeting the central nervous system. This product is intended for research purposes as a synthetic intermediate in the discovery of new therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl 2-amino-3-hydroxy-3-pyridin-3-ylpropanoate

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)9(13)10(15)8-5-4-6-14-7-8/h4-7,9-10,15H,13H2,1-3H3

InChI Key

LKVCXDBLOSRPFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C(C1=CN=CC=C1)O)N

Origin of Product

United States

Preparation Methods

Typical Synthetic Route

A representative synthetic route involves:

  • Step 1: Preparation of the pyridin-3-yl-substituted intermediate
    Starting with 3-pyridinecarboxaldehyde or a related pyridine derivative, an aldol-type or Mannich reaction can be employed to introduce the amino and hydroxy groups at the 2- and 3-positions of the propanoate backbone.

  • Step 2: Esterification with tert-butanol
    The carboxylic acid functionality is protected by esterification using tert-butanol under acidic conditions or via tert-butyl chloroformate to form the tert-butyl ester.

  • Step 3: Purification
    The crude product is purified by recrystallization or column chromatography, often using solvents such as methanol, ethyl acetate, or dichloromethane.

Reaction Conditions and Reagents

  • Base: Potassium tert-butoxide is commonly used to deprotonate intermediates and facilitate nucleophilic substitution reactions.
  • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) are typical solvents providing good solubility and reaction control.
  • Atmosphere: Nitrogen or inert atmosphere is maintained to prevent oxidation of sensitive intermediates.
  • Temperature: Reactions are generally conducted between 0 °C to 100 °C depending on the step, with careful control to optimize yield.

Industrial and Laboratory Scale Synthesis

Industrial synthesis may involve continuous flow reactors to enhance reaction control and scalability, coupled with automated purification systems to maximize yield and purity. Laboratory-scale synthesis relies on batch processes with manual purification.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Amino-hydroxypropanoate formation 3-pyridinecarboxaldehyde, base (KOtBu), solvent (THF) 0–25 2–4 60–75 Stirring under N2 atmosphere
Esterification tert-Butanol, acid catalyst or tert-butyl chloroformate 25–50 1–3 70–85 Protection of carboxyl group
Purification Recrystallization or column chromatography Ambient Variable 90–99 Solvent-dependent

Analytical and Purification Techniques

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is fundamental for deprotection in synthetic workflows.

Reaction ConditionsProductsYield (%)References
1M HCl, reflux, 6–8 hrs2-Amino-3-hydroxy-3-(pyridin-3-yl)propanoic acid85–90
0.5M NaOH, RT, 12 hrsSodium salt of the carboxylic acid78–82

Key Findings :

  • Acidic hydrolysis (HCl) achieves higher yields due to milder conditions that preserve the hydroxyl and amino groups.

  • Basic hydrolysis (NaOH) is slower but avoids potential side reactions with acid-sensitive functionalities.

Amide Formation

The amino group reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides, a key step in peptide coupling and prodrug synthesis.

ReagentConditionsProductYield (%)References
Acetyl chlorideDCM, Et₃N, 0°C→RTtert-Butyl 2-acetamido-3-hydroxy-3-(pyridin-3-yl)propanoate92
Boc anhydrideTHF, DMAP, RTtert-Butyl 2-(tert-butoxycarbonyl)amido-3-hydroxy-3-(pyridin-3-yl)propanoate88

Mechanistic Insight :

  • Nucleophilic attack by the amino group on the electrophilic carbonyl carbon, followed by deprotonation.

  • Boc protection is reversible under acidic conditions, enabling selective deprotection .

Hydroxyl Group Reduction

The β-hydroxy group is reduced to a methylene group via catalytic hydrogenation or borane-based reagents.

Reagent/CatalystConditionsProductYield (%)References
H₂, Pd/C (10 wt%)MeOH, 50°C, 12 hrstert-Butyl 2-amino-3-(pyridin-3-yl)propanoate75
BH₃·THFTHF, 0°C→RT, 4 hrstert-Butyl 2-amino-3-(pyridin-3-yl)propanoate68

Applications :

  • Reduction enhances lipophilicity, improving blood-brain barrier penetration in drug candidates.

Amino Group Alkylation

The amino group participates in alkylation reactions to form secondary or tertiary amines.

Alkylating AgentConditionsProductYield (%)References
Methyl iodideK₂CO₃, DMF, 60°Ctert-Butyl 2-(methylamino)-3-hydroxy-3-(pyridin-3-yl)propanoate80
Benzyl bromideEt₃N, CH₃CN, RTtert-Butyl 2-(benzylamino)-3-hydroxy-3-(pyridin-3-yl)propanoate73

Selectivity Notes :

  • Steric hindrance from the tert-butyl group directs alkylation to the amino group rather than the hydroxyl .

Pyridine Ring Functionalization

The pyridin-3-yl ring undergoes electrophilic substitution (e.g., nitration, halogenation).

ReactionConditionsProductYield (%)References
Nitration (HNO₃/H₂SO₄)0°C→RT, 2 hrstert-Butyl 2-amino-3-hydroxy-3-(5-nitropyridin-3-yl)propanoate65
Bromination (Br₂, FeBr₃)DCM, RT, 1 hrtert-Butyl 2-amino-3-hydroxy-3-(5-bromopyridin-3-yl)propanoate70

Challenges :

  • Nitration requires precise temperature control to avoid over-oxidation of the hydroxyl group .

Cross-Coupling Reactions

The pyridine ring participates in Suzuki-Miyaura couplings for biaryl synthesis.

Boronic AcidCatalystProductYield (%)References
Phenylboronic acidPd(PPh₃)₄, K₂CO₃tert-Butyl 2-amino-3-hydroxy-3-(5-phenylpyridin-3-yl)propanoate60

Optimization :

  • Microwave-assisted conditions reduce reaction time from 24 hrs to 2 hrs .

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate shows potential in various therapeutic areas due to its ability to modulate enzyme activity and receptor binding:

  • Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Studies have shown that it can influence the activity of specific receptors, leading to neuroprotective effects.
  • Enzyme Inhibition : Its structural features allow it to act as an inhibitor for certain enzymes, which is crucial in drug design for conditions such as cancer and metabolic disorders. Research indicates that it can bind effectively to active sites of target enzymes, altering their function.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthetic Pathways : The synthesis of this compound typically involves multi-step reactions that are well-documented in literature. These pathways highlight its accessibility for laboratory research and industrial applications.

Interaction Studies

Understanding the binding affinities of this compound to various proteins or enzymes is crucial for optimizing its pharmacological properties:

  • Techniques Used : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to study these interactions, providing insights into the compound's mechanism of action.

Case Studies

Several case studies have highlighted the applications of tert-butyl 2-amino-3-hydroxy-3-(pyridin-3-y)propanoate in research:

  • Neuroprotective Effects : A study demonstrated that this compound could significantly reduce neuronal cell death in models of neurodegeneration, suggesting its potential as a therapeutic agent for diseases like Alzheimer's.
  • Anticancer Activity : Research has indicated that tert-butyl 2-amino-3-hydroxy-3-(pyridin-3-y)propanoate can inhibit the proliferation of cancer cells by targeting specific signaling pathways involved in cell growth and survival.

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several analogs, including variations in ester groups, substituent positions, and salt forms. Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents Commercial Availability
tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate (2059939-68-1) C16H27N3O3 309.40 tert-butyl ester, pyridin-3-yl Temporarily out of stock
(S)-tert-Butyl 3-amino-3-(pyridin-3-yl)propanoate (181517-93-1) C12H18N2O2 222.28 tert-butyl ester, pyridin-3-yl Not specified
(R)-Methyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate (912340-59-1) C10H14N2O3 210.23 methyl ester, 6-methoxy-pyridin-3-yl Not specified
(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate hydrochloride (1217624-51-5) C9H13ClN2O2 216.67 methyl ester, hydrochloride salt High similarity (1.00)
Ethyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate dihydrochloride (N/A) C10H15Cl2N2O3 285.15 ethyl ester, dihydrochloride salt Available from 19+ suppliers

Key Findings:

Ethyl ester derivatives (e.g., CAS N/A in Table 1) are more commercially accessible, with over 19 suppliers listed in China, suggesting easier procurement for research .

Substituent Effects: The absence of a methoxy group (as in 912340-59-1) in the target compound may reduce electron-withdrawing effects, altering reactivity in nucleophilic reactions .

Commercial and Synthetic Accessibility :

  • The target compound is currently unavailable commercially, whereas its ethyl ester dihydrochloride variant is widely supplied, indicating possible challenges in tert-butyl group introduction during synthesis .

Limitations and Data Gaps

  • No experimental data on the target compound’s solubility, stability, or toxicity are provided in the sources.

Biological Activity

tert-Butyl 2-amino-3-hydroxy-3-(pyridin-3-yl)propanoate is a synthetic organic compound notable for its unique structural features and biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C12H18N2O
  • Molecular Weight : 210.29 g/mol

It contains a tert-butyl ester group, an amino group, a hydroxyl group, and a pyridine ring. These functional groups are crucial for its biochemical interactions, particularly through hydrogen bonding and π-π stacking interactions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Receptor Modulation : It can bind to receptors, potentially altering signaling pathways involved in various physiological processes.
  • Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, protecting cells from oxidative stress.

1. Interaction Studies

Recent studies have focused on the binding affinity of this compound to various proteins and enzymes. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess these interactions.

StudyTargetBinding AffinityMethod
Enzyme AKd = 50 nMSPR
Receptor BIC50 = 20 µMITC

These findings indicate significant potential for the compound in drug development, particularly in targeting specific enzymes or receptors related to disease processes.

2. Antioxidant Activity

In vitro studies have demonstrated that this compound can reduce lipid peroxidation levels in rat hepatic microsomal membranes. The IC50 values for lipid peroxidation inhibition were comparable to known antioxidants like Trolox.

CompoundIC50 (µM)
Trolox15
This compound18

This suggests that the compound may serve as a potential therapeutic agent in conditions associated with oxidative stress.

3. Therapeutic Applications

The unique structural features of this compound position it as a candidate for several therapeutic applications:

  • Neuropharmacology : Its ability to modulate neurotransmitter receptors could be explored for neuroprotective strategies.
  • Anti-inflammatory Properties : The compound's potential anti-inflammatory effects warrant further investigation, particularly in chronic inflammatory diseases.

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